

Fundamental Identifiers and Properties

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Compound Focus: (+)-Catechin Hydrate

CAS No.: 225937-10-0

Cat. No.: S522788

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The table below summarizes the core chemical and physical characteristics of **(+)-Catechin hydrate** for identification and handling in a research setting.

Property	Specification
CAS Number	225937-10-0 [1] [2]
Related CAS (Anhydrous)	154-23-4 [1]
Molecular Formula	$C_{15}H_{14}O_6 \cdot xH_2O$ [1] [2]
Molecular Weight	290.27 (as anhydrous) [1] [2]
Purity	>97.0% (HPLC) [1]
Appearance	White to light brown powder [2]
Melting Point	175 - 177 °C (anhydrous) [2]
Specific Rotation	$[\alpha]^{20}_D = +13.0$ to $+18.0^\circ$ (C=5 in 50% Acetone) [1]
Solubility	Slightly soluble in water; soluble in acetone, alcohol [1]
Storage	Refrigerated (0-10°C), store under inert gas, air and heat sensitive [1] [2]

Documented Biological Activities and Mechanisms

(+)-Catechin hydrate exhibits a range of biological activities through well-defined molecular pathways. The following table summarizes key quantitative findings from recent experimental studies.

Experimental Model	Treatment Concentration/ Dose	Key Findings & Mechanisms	Citation
MCF-7 Human Breast Cancer Cells	150 & 300 µg/mL for 24-72 hours	Induced apoptosis (up to 52.95% at 48h); ↑ caspase-3, -8, -9, and TP53 expression in a time/dose-dependent manner. [3]	[3]
Rat Model of Nephrotoxicity	10 & 20 mg/kg (oral) for 21 days	Protected kidney function; ↓ oxidative stress (↑ GSH, GPx, SOD, CAT; ↓ MDA); ↓ inflammation (NF-κB, TNF-α, IL-1β); ↓ apoptosis (↓ Bax/Bcl-2 ratio; ↓ caspase-3). [4]	[4]
Rat Model of Hepatic Sinusoidal Obstruction Syndrome	Not Specified	Attenuated liver injury; ↓ oxidative stress; activated Nrf2 pathway, ↑ Nrf2 nuclear translocation and expression of downstream genes (GCLC, GCLM, HO-1, NQO1). [5]	[5]
GC-1 spg Mouse Spermatogonia Cells	100 µM for 24 hours	Prevented cisplatin-induced cell death; ↓ apoptosis (↓ cleaved-caspase 3, ↓ BAX); exerted antioxidant (↓ Nrf2) and anti-inflammatory (↓ iNOS, ↓ COX-2) effects. [6]	[6]

Experimental Protocols for Key Assays

For researchers aiming to replicate key findings, here are detailed methodologies for *in vitro* and *in vivo* studies.

In Vitro Apoptosis Assay in MCF-7 Cells [3]

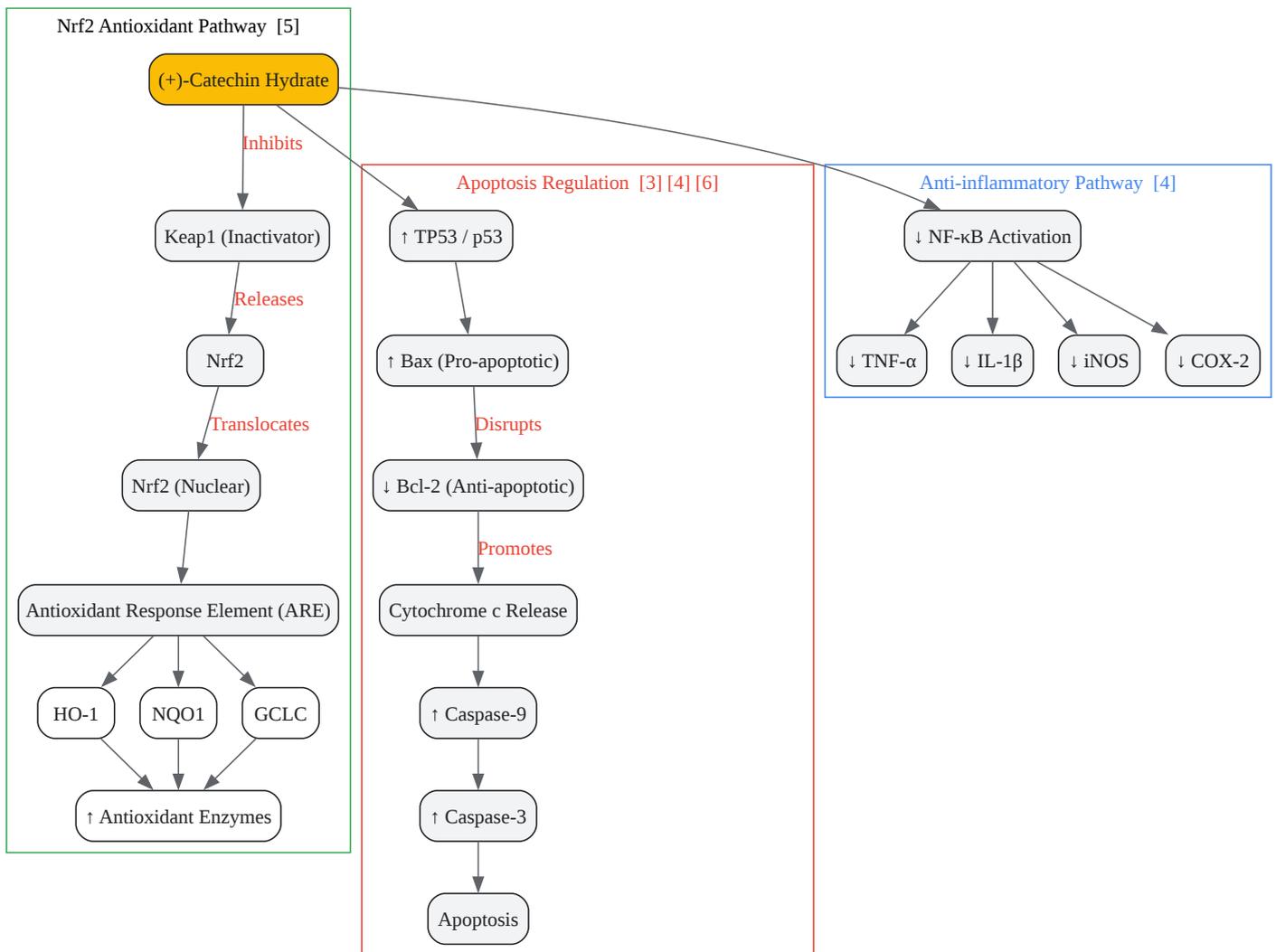
- **Cell Line and Culture:** MCF-7 human breast cancer cells were maintained in DMEM with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.
- **Compound Treatment:** A 100 mg/mL stock solution of **(+)-Catechin hydrate** was prepared in DMEM and diluted to working concentrations (e.g., 150 µg/mL and 300 µg/mL). Cells were treated for 24, 48, and 72 hours.
- **TUNEL Assay for Apoptosis:**
 - After treatment, cells were trypsinized, reattached to polylysine-coated slides, and fixed with 4% methanol-free formaldehyde.
 - Apoptosis was detected using the DeadEnd Fluorometric TUNEL system kit. Cells were stained per the protocol and observed under a fluorescence microscope.
 - The percentage of apoptotic cells was determined by counting TUNEL-positive cells out of 1,000 total cells.
- **Gene Expression Analysis (qPCR):**
 - cDNA was prepared directly from cultured cells using a Fastlane Cell cDNA kit.
 - mRNA levels of caspase-3, -8, -9, and TP53 were quantified using gene-specific SYBR Green-based QuantiTect Primer assays on a real-time PCR system.
 - GAPDH was the reference gene. The $2^{-\Delta\Delta C_t}$ method was used for fold-change calculation.

In Vivo Nephroprotection Study in Rats [4]

- **Animal Model and Dosing:** Rats were administered aluminum chloride (AlCl₃, 10 mg/kg) orally for 21 days to induce nephrotoxicity. **(+)-Catechin hydrate** (10 and 20 mg/kg) was co-administered orally over the same period.
- **Renal Function Biomarkers:** Serum urea and creatinine levels were measured to assess kidney function.
- **Oxidative Stress Parameters:** Kidney tissues were homogenized to measure levels of reduced glutathione (GSH), and the activities of antioxidant enzymes like glutathione peroxidase (GPx), superoxide dismutase (SOD), and catalase (CAT). Lipid peroxidation was assessed via malondialdehyde (MDA) levels.
- **Histopathological Examination:** Kidney tissues were fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic evaluation of structural damage.

Mechanism of Action: Key Signaling Pathways

The protective and therapeutic effects of **(+)-Catechin hydrate** are largely mediated through the following interconnected pathways, with the Nrf2 antioxidant pathway and apoptosis regulation being particularly central.



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Diagram of the core molecular pathways modulated by (+)-Catechin hydrate, including Nrf2-mediated antioxidant response, intrinsic apoptosis, and anti-inflammation.

Research Applications and Formulation Strategies

Beyond its direct bioactivities, **(+)-Catechin hydrate** is relevant in applied research areas:

- **Overcoming Solubility and Stability Limitations:** A key strategy to enhance the bioavailability and stability of (+)-Catechin is cocrystallization. Research shows that a cocrystal formed with L-(+)-ascorbic acid exhibits a three-fold higher solubility than pristine (+)-catechin. This cocrystal can be synthesized via liquid-assisted grinding or slurry methods, using ethanol as a solvent, and has been shown to effectively improve the antioxidant profile of bottled tea beverages [7].
- **Broad Therapeutic Potential:** Based on its multifaceted mechanisms, **(+)-Catechin hydrate** is a compound of interest for research in chemoprevention [3], alleviating chemotherapy-induced toxicity [6], and developing treatments for conditions involving oxidative stress and inflammation, such as hepatotoxicity [5] and nephrotoxicity [4].

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To cite this document: Smolecule. [Fundamental Identifiers and Properties]. Smolecule, [2026].

[Online PDF]. Available at: [https://www.smolecule.com/products/b522788#what-is-catechin-hydrate]

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